molecular formula C7H8BBrO2 B1271539 3-Bromomethylphenylboronic acid CAS No. 51323-43-4

3-Bromomethylphenylboronic acid

Cat. No.: B1271539
CAS No.: 51323-43-4
M. Wt: 214.85 g/mol
InChI Key: ATRFDLFMCLYROQ-UHFFFAOYSA-N
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Description

3-Bromomethylphenylboronic acid is an organic compound with the molecular formula C7H8BBrO2. It is a boronic acid derivative, characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromomethylphenylboronic acid can be synthesized through the reaction of phenylboronic acid with bromomethyl compounds. One common method involves the reaction of phenylboronic acid with bromomethylbenzene under basic conditions. The base, such as sodium hydroxide or potassium carbonate, facilitates the reaction and improves the yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenylboronic acids with various functional groups.

    Coupling Reactions: Products include biaryl compounds or other carbon-carbon bonded structures.

    Oxidation and Reduction Reactions: Products include boronic esters or boranes.

Mechanism of Action

The mechanism of action of 3-Bromomethylphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromomethylphenylboronic acid is unique due to the presence of the bromomethyl group, which provides versatility in substitution reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules through cross-coupling reactions .

Biological Activity

3-Bromomethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits unique properties due to the presence of the boron atom, which allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxicity, cellular uptake mechanisms, and interactions with biomolecules.

  • Molecular Formula : C12_{12}H15_{15}BBrO2_2
  • Molecular Weight : 240.056 g/mol
  • CAS Number : 288101-48-4
  • Purity : 97% .

Cytotoxicity Studies

Cytotoxicity is a crucial aspect of evaluating the potential therapeutic applications of boronic acids. In a study examining various boron-containing compounds, including derivatives of this compound, researchers evaluated their effects on cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma). The assessment was performed using the MTT assay, which measures cell viability based on metabolic activity.

Key Findings:

  • IC50_{50} Values : The IC50_{50} values for this compound derivatives were found to be comparable to other known cytotoxic agents, indicating significant potential for anticancer activity.
  • Selectivity : Some derivatives exhibited preferential toxicity towards cancer cells over normal cells, suggesting a possible mechanism for targeted cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Intracellular Uptake :
    • Studies have shown that boronic acids can be taken up by cells through endocytic pathways. For instance, compounds similar to this compound demonstrated higher intracellular accumulation in cancer cells compared to normal cells .
    • The uptake mechanism often involves clathrin-mediated endocytosis, enhancing the delivery of these compounds into the cytosol .
  • Protein Interactions :
    • Boronic acids are known for their ability to form reversible covalent bonds with diols and catecholamines. This property allows them to act as molecular sensors or inhibitors for various biological processes .
    • In particular, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and leading to apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a recent study focusing on boron-containing compounds, researchers synthesized several derivatives including this compound. The compounds were tested against HeLa and A549 cell lines:

  • Results : The study reported that certain derivatives exhibited IC50_{50} values below 20 μM against HeLa cells, indicating potent anticancer properties.
  • Mechanism : It was proposed that these compounds induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 2: Protein Delivery Systems

Another investigation explored the use of dendrimer-based carriers modified with boronic acids for protein delivery:

  • Findings : Dendrimers conjugated with this compound showed enhanced cellular uptake and effective delivery of model proteins into HeLa cells.
  • Significance : This suggests potential applications in targeted drug delivery systems where boronic acids can facilitate the transport of therapeutic proteins into specific cell types .

Summary Table of Biological Activities

Activity TypeObservationsReferences
CytotoxicitySignificant effects on HeLa and A549 cell lines
Intracellular UptakeEnhanced uptake via clathrin-mediated endocytosis
Protein InteractionsBinding with diols; potential as molecular sensors
Anticancer MechanismInduction of apoptosis through caspase activation

Properties

IUPAC Name

[3-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRFDLFMCLYROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378333
Record name 3-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51323-43-4
Record name 3-(Bromomethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51323-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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